molecular formula C50H68N7O9PSi B14121720 (2R,3R,4S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

(2R,3R,4S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B14121720
M. Wt: 970.2 g/mol
InChI Key: PGJKESPHANLWME-UAQOLAROSA-N
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Description

The compound (2R,3R,4S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule. It is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides. This compound is notable for its role in the development of advanced sequencing technologies and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted reactions.

    Formation of the Glycosidic Bond: The protected sugar is then coupled with the purine base (2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl) through a glycosidic bond formation.

    Introduction of the Phosphoramidite Group:

Industrial Production Methods

Industrial production of this compound typically involves automated synthesizers that can handle the complex multi-step synthesis efficiently. The use of high-throughput techniques and stringent quality control measures ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.

    Substitution: The tert-butyldimethylsilyl (TBDMS) protecting groups can be selectively removed under acidic conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form longer oligonucleotide chains.

Common Reagents and Conditions

    Oxidizing Agents: Iodine in the presence of water is commonly used for the oxidation of the phosphoramidite group.

    Deprotecting Agents: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the TBDMS groups.

    Coupling Reagents: Tetrazole is often used as an activator in the coupling reactions.

Major Products

The major products formed from these reactions include fully deprotected oligonucleotides and phosphorylated intermediates, which are essential for further biochemical applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides, which are essential for studying nucleic acid interactions and functions.

    Biology: Modified oligonucleotides synthesized using this compound are used in gene editing, antisense therapy, and as probes in molecular biology experiments.

    Medicine: The compound is crucial in the development of therapeutic agents, including small interfering RNA (siRNA) and antisense oligonucleotides, which are used to treat various genetic disorders.

    Industry: It is used in the production of high-fidelity DNA and RNA sequences for diagnostic and therapeutic applications.

Mechanism of Action

The compound exerts its effects primarily through its role in the synthesis of modified oligonucleotides. The phosphoramidite group allows for the sequential addition of nucleotides to a growing oligonucleotide chain. The modified nucleotides can then interact with target nucleic acids through base pairing, leading to the inhibition of gene expression or the correction of genetic mutations. The molecular targets include specific sequences of DNA or RNA, and the pathways involved are those related to gene regulation and expression.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
  • This compound

Uniqueness

The uniqueness of this compound lies in its ability to introduce specific modifications into oligonucleotides, which can enhance their stability, binding affinity, and specificity. These properties make it a valuable tool in the development of advanced therapeutic agents and diagnostic tools.

Properties

Molecular Formula

C50H68N7O9PSi

Molecular Weight

970.2 g/mol

IUPAC Name

N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43+,47-,67?/m1/s1

InChI Key

PGJKESPHANLWME-UAQOLAROSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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